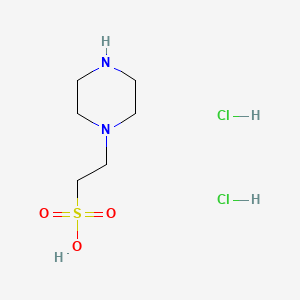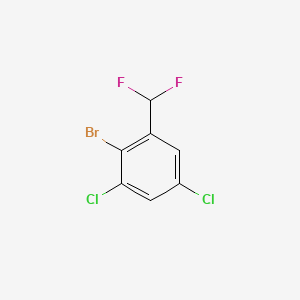
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzene rings. For example, the preparation of similar compounds like 5-bromo-1,3-dichloro-2-fluorobenzene involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline . The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of such halogenated benzene derivatives may involve continuous processes like tubular diazotization, which offers advantages in terms of stability, safety, and yield . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation and Reduction: These reactions may involve reagents like potassium permanganate or sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, electrophilic aromatic substitution can lead to the formation of various substituted benzene derivatives .
Applications De Recherche Scientifique
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Halogenated benzene derivatives are often explored for their pharmacological properties.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H3BrCl2F2 |
|---|---|
Poids moléculaire |
275.90 g/mol |
Nom IUPAC |
2-bromo-1,5-dichloro-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrCl2F2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H |
Clé InChI |
OZIQJQSCAHENTA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)F)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


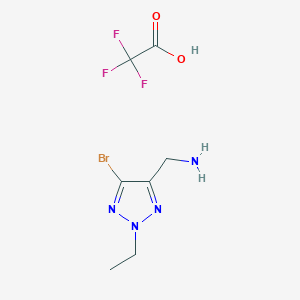
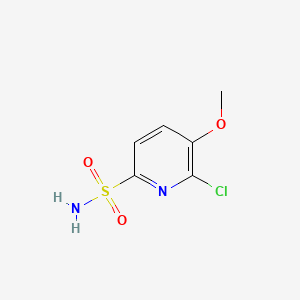
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
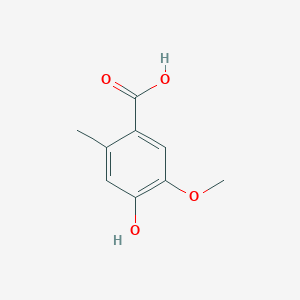
amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
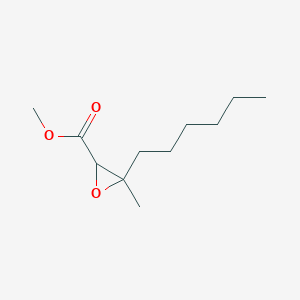
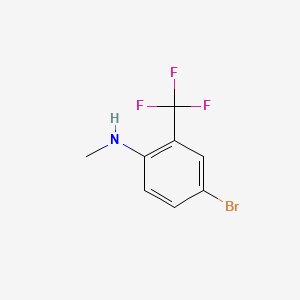
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)

![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)

